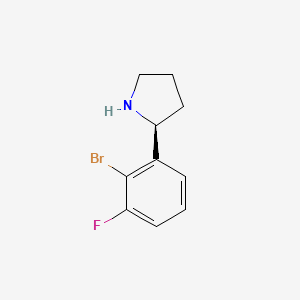
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The key step involves coupling the 2-bromo-3-fluoroaniline with (S)-pyrrolidine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is then purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can modify the functional groups on the phenyl ring.
Scientific Research Applications
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine
- (2S)-2-(2-Bromo-3-chlorophenyl)pyrrolidine
- (2S)-2-(2-Bromo-3-methylphenyl)pyrrolidine
Uniqueness
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and medicinal applications.
Properties
CAS No. |
1228559-43-0 |
|---|---|
Molecular Formula |
C10H11BrFN |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
UXNLGKLIUQTOBD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)F)Br |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


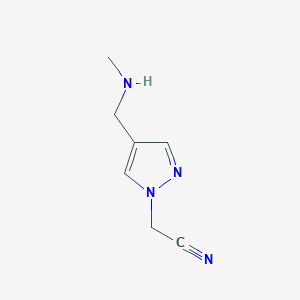
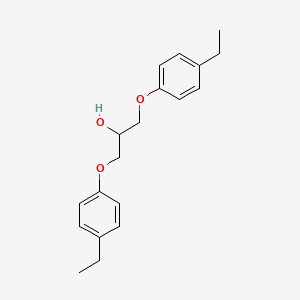

![2-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13327153.png)
![(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13327159.png)
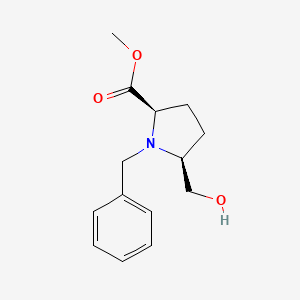
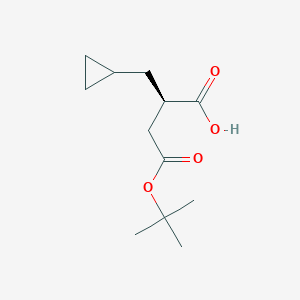
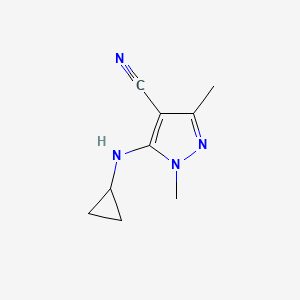
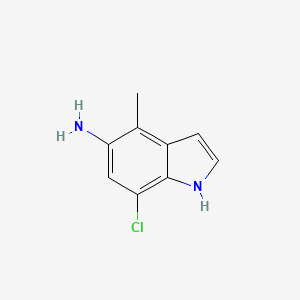
![4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13327197.png)
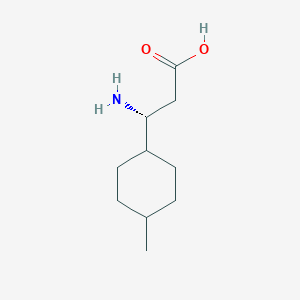
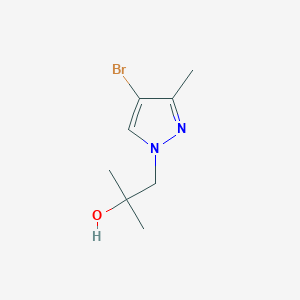

![Tert-butyl 1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13327244.png)
